molecular formula C7H5NOS B15326662 Thieno[2,3-C]pyridin-3-OL

Thieno[2,3-C]pyridin-3-OL

Cat. No.: B15326662
M. Wt: 151.19 g/mol
InChI Key: RSGNYRKJSBEXJX-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridin-3-ol (CAS 2060033-83-0) is a fused heterocyclic compound of significant interest in modern organic chemistry, serving as a versatile building block for pharmaceutical development and advanced material design. Recent studies underscore its prominence as a core structure in novel small molecules investigated as potent inhibitors of Heat Shock Protein 90 (Hsp90) , a recognized anticancer target . Compounds featuring this scaffold have demonstrated promising activity against a broad spectrum of cancer cell lines, including breast, head and neck, and colorectal cancers, with some derivatives inducing cell cycle arrest and apoptosis . The synthetic appeal of this scaffold is enhanced by modern, metal-free synthesis routes that enable efficient derivatization, such as the production of 7-(substituted methyl)thieno[2,3-c]pyridines and ester derivatives, overcoming the limitations of conventional methods . Beyond its pharmaceutical potential, the thieno[2,3-c]pyridine core is recognized for its intriguing electrochemical and photophysical properties, making it a candidate for application in material science . This product is intended for research purposes only in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[2,3-c]pyridin-3-ol

InChI

InChI=1S/C7H5NOS/c9-6-4-10-7-3-8-2-1-5(6)7/h1-4,9H

InChI Key

RSGNYRKJSBEXJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CS2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-C]pyridin-3-OL typically involves the cyclization of thiophene derivatives with appropriate pyridine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thieno[2,3-C]pyridin-4-ones, which can then be further modified to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Cyclization Reactions

Thieno[2,3-c]pyridin-3-ol derivatives are synthesized via cyclization strategies. A prominent method involves the Gewald reaction , which constructs the thiophene ring fused to pyridine:

  • Example : Ethyl 4-oxo-piperidine-1-carboxylate reacts with ethyl cyanoacetate and sulfur under basic conditions to form diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate .

  • Conditions : Reflux in ethanol with morpholine as a catalyst .

ReactantsProductYieldReference
Ethyl cyanoacetate, sulfurThieno[2,3-c]pyridine intermediate75%

Nucleophilic Substitution

The hydroxyl and thiol groups in thieno[2,3-c]pyridin-3-ol derivatives enable substitutions with electrophiles:

  • Chloroacetylation : Treatment with chloroacetyl chloride in the presence of triethylamine yields intermediates for further functionalization .

  • Halogen Displacement : Reaction with ω-bromoacetophenone or ethyl bromoacetate forms thienopyridine derivatives .

SubstrateReagentProductConditionsReference
Thieno[2,3-c]pyridin-3-olChloroacetyl chlorideChloroacetyl intermediateTriethylamine, DCM
Pyridinethione derivativeEthyl bromoacetateEthyl thienopyridine carboxylateReflux, Na₂CO₃

Alkylation and Acylation

Alkylation reactions are pivotal for introducing functional groups:

  • S-Alkylation : Piperidinium thiolate intermediates react with iodoethane or chloroacetonitrile to form sulfanylpyridines .

  • N-Alkylation : Secondary amines displace chlorine in chloroacetylated intermediates to yield target compounds .

Reaction TypeSubstrateReagentProductYieldReference
S-AlkylationPiperidinium thiolateIodoethaneEthyl sulfanylpyridine90%
N-AlkylationChloroacetyl intermediatePiperazinePiperazine-linked derivative85%

Reactions with Carbonyl Compounds

Condensation with aldehydes or ketones generates extended π-conjugated systems:

  • Styryl Derivatives : Reaction with aromatic aldehydes (e.g., benzaldehyde) forms styrylpyridinethione derivatives .

  • Ketene Dithioacetals : Treatment with ω-cyanoacetophenone yields ketene dithioacetal intermediates .

Carbonyl SourceProductKey FeatureReference
BenzaldehydeStyrylpyridinethioneEnhanced conjugation
ω-CyanoacetophenoneKetene dithioacetalElectrophilic reactivity

Heterocyclic Ring Expansion

Thieno[2,3-c]pyridin-3-ol undergoes cycloaddition and ring-closure reactions:

  • Triazolo Derivatives : Hydrazino intermediates react with triethyl orthoformate to form triazolo-pyrimidothienopyridines .

  • Tricyclic Systems : Base-mediated cyclization of ethyl chloroacetate derivatives yields tricyclic compounds .

Starting MaterialReagentProductReference
Hydrazino derivativeTriethyl orthoformateTriazolo-pyrimidothienopyridine
Ethyl chloroacetateNaOHTricyclic thienopyridine

Key Reaction Insights

  • Electronic Effects : The electron-deficient pyridine ring directs electrophilic attacks to the thiophene moiety .

  • Steric Guidance : Substituents at the 3-position influence regioselectivity in cycloadditions .

Scientific Research Applications

Thieno[2,3-c]pyridines are a class of chemical compounds that have been explored for various applications, particularly in the development of anticancer agents and anti-platelet drugs . Research indicates that thieno[2,3-c]pyridine derivatives exhibit potential as inhibitors against certain cancer cell lines and can affect platelet aggregation .

Scientific Research Applications

Anticancer Properties:

  • Thieno[2,3-c]pyridine derivatives have demonstrated anticancer potential through cell-based assays and in silico evaluations .
  • Specific compounds within this class have shown potent inhibition against various cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) .
  • One study identified compound 6i as a potential inhibitor, displaying broad-spectrum anticancer activity with effective inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM) cell lines .
  • Further investigation revealed that compound 6i induces G2 phase arrest, disrupting cell cycle progression .
  • Molecular docking studies suggest that synthesized ligands interact with the Hsp90 target, indicating a mechanism for their anticancer activity .
  • These compounds may induce cell death through mechanisms different from apoptosis, suggesting their potential as lead compounds for optimization into potent anticancer agents via Hsp90 inhibition .

Anti-Platelet Activity:

  • Thieno[2,3-b]pyridine derivatives have been identified as potent anti-platelet drugs .
  • In vitro testing on platelets from healthy individuals demonstrated that these derivatives inhibit ADP-induced CD62P expression and PAC1 binding, as well as platelet-leukocyte aggregate formation and aggregation .
  • Specific thienopyridines (1a, 1b, and 3a) have shown greater inhibition of platelet aggregation compared to clopidogrel .
  • These compounds also inhibit collagen-stimulated platelet aggregation in whole blood .

Other Applications:

  • Tetrahydrothieno[3,2-c]pyridine is a structural backbone used in antibacterial drugs .
  • Benzothieno[2,3-c]pyridines have been synthesized and evaluated for anticancer activity .
  • Thieno[2,3-b]pyridines have shown promise as anti-proliferative agents against tumor cell lines .
  • These compounds have been investigated for improving aqueous solubility to enhance their effectiveness as anticancer drugs .
  • Thieno[2,3-b]pyridine derivatives can modulate bio-molecular targets, contributing to their overall efficacy .

Mechanism of Action

The mechanism of action of Thieno[2,3-C]pyridin-3-OL involves its interaction with specific molecular targets, such as kinases and other proteins. The compound acts as an ATP-mimetic inhibitor, binding to the ATP-binding site of kinases and preventing their activation. This inhibition disrupts key signaling pathways involved in cell proliferation, inflammation, and other biological processes .

Comparison with Similar Compounds

Key Insights :

  • Thieno[2,3-c]pyridin-3-OL derivatives are synthetically challenging compared to [2,3-b] isomers, which have more optimized protocols .
  • Thieno[3,2-c]pyridines utilize bromothiophene precursors, enabling selective functionalization .
  • Thieno[2,3-c]pyrazoles prioritize cyclization strategies for bioactivity optimization .

Pharmacological Activities

Biological activities vary widely across thienopyridine derivatives due to structural nuances.

Compound Reported Activities Target/Mechanism Reference
Thieno[2,3-c]pyridin-3-OL Inferred anti-inflammatory, antiviral (based on analogs) GAG-ECAM interaction inhibition
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT) Adenosine A1 receptor modulation (∆G = −114.56 kcal/mol) Protein structure stabilization
Thieno[2,3-b]pyridine Cytotoxicity against multidrug-resistant cell lines Unspecified kinase inhibition
Thieno[2,3-c]pyrazole Antifungal, antibacterial, anti-inflammatory Cyclooxygenase (COX) inhibition

Key Insights :

  • This compound analogs like EAMT show strong receptor-binding affinity, suggesting CNS applications .
  • [2,3-b] isomers exhibit potent cytotoxicity, making them candidates for oncology .
  • Pyrazole derivatives prioritize broad-spectrum antimicrobial activity .

Pharmacokinetic and ADMET Profiles

ADMET properties are critical for drug development.

Compound Oral Bioavailability Key ADMET Findings Reference
EAMT High (Lipinski/Pfizer compliant) Low endocrine disruption risk; aqueous solubility challenges
Thieno[2,3-c]pyridin-3-OL Not reported Predicted hepatic metabolism (structural analogy) N/A
Thieno[2,3-b]pyridine Moderate (logP >3) High plasma protein binding

Key Insights :

  • EAMT’s compliance with Lipinski’s rules highlights its drug-likeness, though solubility may limit formulations .
  • [2,3-b] derivatives may require structural optimization to improve bioavailability .

Key Insights :

  • This compound derivatives target inflammatory and autoimmune pathways .
  • Structural modifications (e.g., tricyclic systems) enable novel mechanisms like allosteric modulation .

Biological Activity

Thieno[2,3-C]pyridin-3-OL is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by relevant studies and data.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of thieno derivatives, particularly against multi-drug resistant bacteria. For instance, thieno[2,3-d]pyrimidinediones have shown significant activity against Gram-positive pathogens such as MRSA and VRE. The minimum inhibitory concentrations (MIC) for these compounds ranged from 2–16 mg/L , indicating potent antibacterial properties while maintaining low cytotoxicity against mammalian cells (40–50 mg/L) and minimal hemolytic activity (2–7%) .

Table 1: Antibacterial Activity of Thieno Derivatives

CompoundMIC (mg/L)Target BacteriaCytotoxicity (mg/L)
Thieno[2,3-d]pyrimidinedione2–16MRSA, VRE40–50
Thieno[2,3-d]pyrimidinone4–100Various Gram-positive and negativeNot specified

The mechanism of action for these compounds is still under investigation but may involve inhibition of bacterial folate-utilizing enzymes or other pathways .

2. Anticancer Properties

This compound has also been studied for its anticancer activities. A series of benzothieno[2,3-c]pyridines were evaluated for their effectiveness against various cancer cell lines. One notable compound exhibited an IC50 value in the low micromolar range against prostate (PC-3), renal (UO-31), and breast cancer (MCF-7) cell lines .

Table 2: Anticancer Activity of Thieno Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
BenzothienoPC-3<10CYP17 inhibition
BenzothienoMCF-7<5Induction of apoptosis

The anticancer mechanism involves cell cycle arrest and induction of apoptosis in treated cells, with metabolic profiling revealing significant shifts in glucose metabolism in cancer stem cells .

3. Other Pharmacological Activities

Thieno derivatives have been explored for additional pharmacological effects, including their role as enzyme inhibitors. For instance, certain thienopyridine derivatives have been identified as effective hepatic gluconeogenesis inhibitors, which may have implications for diabetes management .

Case Study 1: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a new class of thienopyridine derivatives that demonstrated significant antimicrobial activity against resistant strains. The study concluded that these compounds could serve as promising leads for new antibiotic therapies .

Case Study 2: Cancer Treatment

A recent investigation into a novel thieno[2,3-b]pyridine compound revealed its ability to lower the cancer stem cell fraction in breast cancer models. The study found that treatment led to a metabolic shift from lipid to glucose metabolism, indicating a potential strategy for targeting cancer stem cells .

Q & A

Spectroscopy :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 165–170 ppm) .
  • IR : Confirm hydroxyl (O-H stretch ~3200 cm⁻¹) and thiophene (C-S stretch ~690 cm⁻¹) groups .

Mass Spectrometry : HRMS (ESI+) provides exact mass matching (e.g., [M+H]⁺ = 180.0321 for C₈H₅NO₂S) .

Q. What in vitro bioactivity screening models are used for this compound derivatives?

  • Assays :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and multidrug-resistant variants (IC₅₀ values reported in μM ranges) .
    • Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) .

Advanced Research Questions

Q. How do substituent variations on the thienopyridine core influence bioactivity and selectivity?

  • Structure-Activity Relationship (SAR) Insights :
Substituent PositionFunctional GroupObserved Effect
2-position-COOHEnhanced kinase inhibition (IC₅₀ < 1 μM for JAK2)
3-position-NH₂Improved GPCR modulation (EC₅₀ = 0.8 μM)
7-position-OCH₃Reduced cytotoxicity (IC₅₀ > 50 μM in normal cells)
  • Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for covalent kinase binding .

Q. What mechanistic pathways underlie the antiproliferative effects of this compound derivatives?

  • Mechanistic Studies :
  • Kinase Inhibition : Competitive binding assays (e.g., ADP-Glo™ Kinase Assay) confirm inhibition of Aurora kinase A (Ki = 12 nM) .
  • Apoptosis Induction : Flow cytometry (Annexin V/PI staining) shows caspase-3/7 activation in treated cancer cells .
    • Transcriptomic Profiling : RNA-seq reveals downregulation of MYC and BCL2 oncogenes in responsive cell lines .

Q. How can advanced analytical techniques resolve conflicting data in structural or bioactivity studies?

  • Case Study : Discrepancies in reported IC₅₀ values for a derivative may arise from impurity interference.
  • Resolution : Use preparative HPLC to isolate pure compound (>99%) and validate bioactivity with orthogonal assays (e.g., ATPase vs. cell viability) .
    • X-ray Crystallography : Resolve ambiguous NMR assignments by determining single-crystal structures (e.g., CCDC deposition codes) .

Q. What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?

  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess CYP450-mediated degradation.
  • Prodrug Design : Mask hydroxyl groups with acetyl or PEGylated moieties to enhance bioavailability and reduce off-target effects .

Q. How can combinatorial chemistry expand the diversity of this compound derivatives?

  • Library Synthesis : Utilize Ugi-4CR (four-component reaction) to introduce variability at R₁ (amines), R₂ (isocyanides), and R₃ (carboxylic acids) .
  • High-Throughput Screening : Pair with fragment-based docking to prioritize candidates with optimal binding to target proteins (e.g., EGFR) .

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